molecular formula C18H25N3O2S B2827390 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 897487-76-2

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2827390
CAS No.: 897487-76-2
M. Wt: 347.48
InChI Key: IFBLAHCZXCUASM-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a dimethylpropanone group

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of DNA, making it a crucial target for antimicrobial agents .

Mode of Action

The compound interacts with its target, DNA gyrase, by binding to it in a novel manner . This new binding mode allows for a more potent antibacterial effect and potentially offers activity against current quinolone-resistant bacterial strains . The compound’s interaction with DNA gyrase results in the inhibition of the enzyme’s activity, thereby disrupting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal supercoiling and unwinding of DNA, which is necessary for DNA replication . This disruption can lead to the cessation of bacterial growth and eventually bacterial cell death .

Pharmacokinetics

Modifications to the compound, such as the addition of multi-ring substituents, were made with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve the binding mode to the DNA-topoisomerase complex .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the induction of bacterial cell death . By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the cessation of bacterial growth . The compound has shown promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Action Environment

The compound’s efficacy may be influenced by factors such as the presence of resistant bacterial strains and the compound’s ability to penetrate bacterial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 4-methoxy-7-methyl-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Piperazine Introduction: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under suitable conditions.

    Attachment of Dimethylpropanone Group: The final step involves the attachment of the dimethylpropanone group to the piperazine-benzothiazole intermediate through a suitable coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-7-methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine moieties.

    Dimethylpropanone derivatives: Compounds with similar dimethylpropanone groups.

Uniqueness

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-12-6-7-13(23-5)14-15(12)24-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBLAHCZXCUASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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